2'-Deoxy-2-fluoroadenosine

Descripción general

Descripción

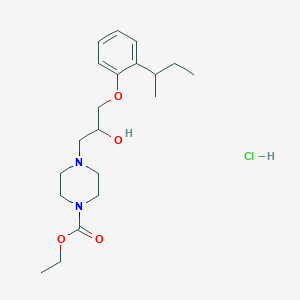

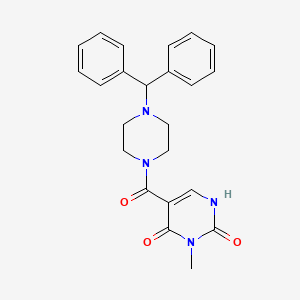

2-Fluoro-2’-Desoxiadenosina es un análogo de nucleósido sintético, estructuralmente similar a la desoxiadenosina pero con un átomo de flúor reemplazando el hidrógeno en la posición 2’ de la parte de azúcar. Esta modificación confiere propiedades únicas al compuesto, convirtiéndolo en una herramienta valiosa en diversas aplicaciones científicas y médicas.

Mecanismo De Acción

El mecanismo de acción de 2-Fluoro-2’-Desoxiadenosina involucra su incorporación al ADN durante la replicación. La presencia del átomo de flúor interrumpe el apareamiento de bases normal y la síntesis del ADN, lo que lleva a la terminación de la cadena. Este mecanismo es particularmente efectivo contra células que se dividen rápidamente, como las células cancerosas . El compuesto se dirige a la fosforilasa de nucleósidos de purina, una enzima involucrada en el metabolismo de nucleótidos .

Compuestos Similares:

2’-Desoxiadenosina: Carece del átomo de flúor, lo que lo hace menos estable y menos efectivo en ciertas aplicaciones.

2-Fluoro-2’-Desoxiuridina: Otro análogo de nucleósido fluorado con diferentes actividades biológicas.

Fludarabina: Un análogo de purina fluorado utilizado en el tratamiento de neoplasias hematológicas.

Unicidad: 2-Fluoro-2’-Desoxiadenosina es única debido a su fluoración específica en la posición 2’, lo que mejora su estabilidad y eficacia. Esta modificación le permite ser utilizado en aplicaciones donde otros análogos de nucleósidos pueden fallar, particularmente en la orientación de enzimas y vías específicas involucradas en la síntesis y reparación del ADN .

Análisis Bioquímico

Biochemical Properties

2’-Deoxy-2-fluoroadenosine interacts with various enzymes and proteins. It can be cleaved efficiently by E. coli purine nucleoside phosphorylase (PNP) to the toxic agent 2-fluoroadenine (FAde), showing excellent in vivo activity against tumors expressing E. coli PNP .

Cellular Effects

2’-Deoxy-2-fluoroadenosine has been shown to have significant effects on cellular processes. It exhibits activity against a wide spectrum of wild-type and multidrug-resistant clinical human immunodeficiency virus type 1 (HIV-1) isolates . It also has antiviral properties against influenza and SARS .

Molecular Mechanism

The mechanism of action of 2’-Deoxy-2-fluoroadenosine involves its incorporation into the growing RNA chain during transcription, which can lead to termination of the RNA synthesis . It is also a potential prodrug for 2-fluoroadenine, involving deoxygenation by reduction of the 2′-thiocarbonylimidazolide with (Tms)3SiH as a hydrogen donor .

Temporal Effects in Laboratory Settings

In laboratory settings, 2’-Deoxy-2-fluoroadenosine has been shown to be chemically stable and does not require special care during handling or shipment . Its effects on cellular function over time have not been extensively studied.

Metabolic Pathways

2’-Deoxy-2-fluoroadenosine is involved in the purine metabolism pathway. It can be cleaved by E. coli purine nucleoside phosphorylase (PNP) to produce 2-fluoroadenine .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-Fluoro-2’-Desoxiadenosina típicamente involucra la fluoración de 2’-desoxiadenosina. Un método común incluye el uso de trifluoruro de dietilaminoazufre (DAST) como agente fluorante. La reacción se lleva a cabo en condiciones anhidras, a menudo en un solvente como diclorometano, a bajas temperaturas para evitar la descomposición .

Métodos de Producción Industrial: La producción industrial de 2-Fluoro-2’-Desoxiadenosina puede involucrar la síntesis enzimática utilizando fosforilasas de nucleósidos de purina. Este método es ventajoso debido a su especificidad y condiciones de reacción suaves, lo que ayuda a lograr altos rendimientos y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: 2-Fluoro-2’-Desoxiadenosina experimenta diversas reacciones químicas, incluyendo:

Reacciones de Sustitución: El átomo de flúor puede ser sustituido por otros nucleófilos bajo condiciones específicas.

Oxidación y Reducción: El compuesto puede ser oxidado o reducido, aunque estas reacciones son menos comunes debido a la estabilidad impartida por el átomo de flúor.

Reactivos y Condiciones Comunes:

Sustitución: Reactivos como la azida de sodio o los tioles pueden utilizarse para reacciones de sustitución.

Oxidación: Agentes oxidantes suaves como el peróxido de hidrógeno pueden emplearse.

Productos Principales:

Productos de Sustitución: Dependiendo del nucleófilo, se pueden formar productos como la 2’-desoxi-2-tioadenosina.

Productos de Oxidación: La oxidación puede conducir a la formación de derivados de 2’-desoxiadenosina con grupos funcionales alterados.

4. Aplicaciones en Investigación Científica

2-Fluoro-2’-Desoxiadenosina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como precursor en la síntesis de varios análogos de nucleósidos.

Biología: Empleado en estudios que involucran mecanismos de síntesis y reparación del ADN.

Medicina: Investigado por su potencial como agente antiviral y anticancerígeno.

Industria: Utilizado en la producción de oligonucleótidos modificados para fines terapéuticos y de diagnóstico.

Aplicaciones Científicas De Investigación

2-Fluoro-2’-Deoxyadenosine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.

Biology: Employed in studies involving DNA synthesis and repair mechanisms.

Medicine: Investigated for its potential as an antiviral and anticancer agent.

Industry: Utilized in the production of modified oligonucleotides for therapeutic and diagnostic purposes.

Comparación Con Compuestos Similares

2’-Deoxyadenosine: Lacks the fluorine atom, making it less stable and less effective in certain applications.

2-Fluoro-2’-Deoxyuridine: Another fluorinated nucleoside analog with different biological activities.

Fludarabine: A fluorinated purine analog used in the treatment of hematological malignancies.

Uniqueness: 2-Fluoro-2’-Deoxyadenosine is unique due to its specific fluorination at the 2’ position, which enhances its stability and efficacy. This modification allows it to be used in applications where other nucleoside analogs may fail, particularly in targeting specific enzymes and pathways involved in DNA synthesis and repair .

Propiedades

IUPAC Name |

5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPYUXAXLRFWQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944281 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21679-13-0, 21679-12-9 | |

| Record name | NSC123799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adenosine, 2'-deoxy-2-fluoro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2452536.png)

![2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B2452537.png)

![1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B2452539.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2452541.png)

![propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2452542.png)

![2-(4-chlorophenoxy)-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide](/img/structure/B2452547.png)

![3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2452548.png)

![(E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2452550.png)

![2-[1,5-dioxo-4-(2-thienylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2452554.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2452556.png)